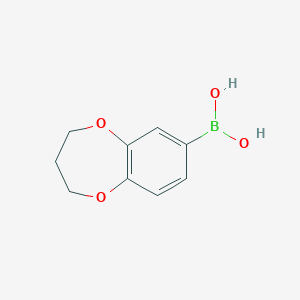

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBPVLUIFJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380045 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-89-1 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1] Its unique bicyclic ether scaffold is a feature in various biologically active compounds. This guide provides a detailed technical overview of a robust and efficient synthesis of this important intermediate, focusing on the strategic introduction of the boronic acid moiety via directed ortho-metalation. The causality behind experimental choices, detailed protocols, and the broader context of its application in drug discovery are discussed.

Introduction: The Significance of the Benzodioxepine Scaffold and Boronic Acids in Medicinal Chemistry

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry, offering a constrained yet flexible seven-membered ring system that can effectively orient functional groups in three-dimensional space for optimal interaction with biological targets.[2] Derivatives have been investigated for a range of therapeutic applications, including as β-adrenergic stimulants.[3]

The introduction of a boronic acid group transforms this scaffold into a versatile synthetic intermediate. Boronic acids are renowned for their stability, low toxicity, and exceptional utility in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This makes this compound a key component for the synthesis of novel drug candidates.[1][6][7]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step strategy. The boronic acid functionality can be installed on the aromatic ring of the pre-formed 3,4-dihydro-2H-1,5-benzodioxepine core. This key transformation can be achieved through a directed ortho-metalation-borylation sequence. The benzodioxepine precursor itself is readily accessible from catechol and a suitable three-carbon dielectrophile.

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Precursor: 3,4-Dihydro-2H-1,5-benzodioxepine

The synthesis of the benzodioxepine core is typically achieved via a Williamson ether synthesis, involving the cyclization of a catechol with a three-carbon electrophile.[2] A common and effective method utilizes 1,3-dibromopropane.

Underlying Principles

This reaction is a classic double nucleophilic substitution. The phenolic hydroxyl groups of catechol are deprotonated by a base, typically a carbonate, to form a more nucleophilic phenoxide. This then attacks the electrophilic carbons of 1,3-dibromopropane in a sequential manner to form the seven-membered ether ring. The choice of a high-boiling polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by solvating the cation of the base and increasing the nucleophilicity of the phenoxide.

Detailed Experimental Protocol

Reaction:

-

To a stirred suspension of catechol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF, ~7 mL per gram of catechol) is added 1,3-dibromopropane (1.1 eq).

-

The reaction mixture is heated to 120°C and stirred vigorously for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the suspension is filtered, and the solid residue is washed with diethyl ether.

-

The filtrate is then poured into a large volume of water and extracted with diethyl ether.

-

The combined organic extracts are washed with 3N sodium hydroxide to remove any unreacted catechol, followed by a wash with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil.[8]

| Reagent | Molar Eq. | Purpose |

| Catechol | 1.0 | Starting material |

| 1,3-Dibromopropane | 1.1 | Three-carbon electrophile |

| Potassium Carbonate | 2.5 | Base for deprotonation |

| Dimethylformamide | Solvent | Reaction medium |

Table 1: Reagents for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine.

Key Transformation: Directed ortho-Metalation and Borylation

The introduction of the boronic acid group at the 7-position is the pivotal step. This is achieved through a directed ortho-metalation (DoM) reaction.[9][10]

Mechanistic Rationale

In the context of 3,4-dihydro-2H-1,5-benzodioxepine, the two ether oxygen atoms act as directing metalation groups (DMGs). They coordinate to the Lewis acidic lithium of an organolithium reagent, such as n-butyllithium or sec-butyllithium. This coordination pre-complexes the organolithium reagent in proximity to the ortho C-H bonds (C-6 and C-9), significantly increasing their kinetic acidity.[11] Subsequent deprotonation by the strong base exclusively at this position generates a stabilized aryllithium intermediate. This intermediate can then be trapped with an electrophilic boron source, typically triisopropyl borate, to form a boronate ester. Acidic workup then hydrolyzes the ester to the desired boronic acid.

Caption: Workflow for the directed ortho-metalation-borylation.

Detailed Experimental Protocol

Reaction:

-

A solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.

-

sec-Butyllithium (1.1 eq, as a solution in cyclohexane) is added dropwise, and the resulting mixture is stirred at -78°C for 1-2 hours. The reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.

-

Triisopropyl borate (1.5 eq) is then added dropwise at -78°C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride or dilute hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.

| Reagent | Molar Eq. | Purpose |

| 3,4-Dihydro-2H-1,5-benzodioxepine | 1.0 | Substrate |

| sec-Butyllithium | 1.1 | Strong base for lithiation |

| TMEDA | 1.2 | Chelating agent, breaks up BuLi aggregates |

| Triisopropyl borate | 1.5 | Boron electrophile |

| Tetrahydrofuran | Solvent | Reaction medium |

Table 2: Reagents for the directed ortho-metalation-borylation.

Alternative Synthetic Route: Iridium-Catalyzed C-H Borylation

An alternative modern approach for the synthesis of arylboronic acids is the iridium-catalyzed direct C-H borylation.[2] This method avoids the use of stoichiometric organometallic reagents and often exhibits high regioselectivity. For 3,4-dihydro-2H-1,5-benzodioxepine, an iridium catalyst, in conjunction with a suitable ligand and a boron source like bis(pinacolato)diboron (B₂pin₂), could potentially catalyze the direct borylation at the C-7 position, driven by steric and electronic factors.[12][13] While specific conditions for this substrate may require optimization, this strategy represents a powerful and increasingly utilized alternative to classical methods.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is primed for use in Suzuki-Miyaura cross-coupling reactions.[14] In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system. This reaction facilitates the construction of a biaryl linkage, a common motif in pharmacologically active molecules.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound is a key process for the development of novel chemical entities in drug discovery. The directed ortho-metalation-borylation strategy provides a reliable and high-yielding route to this valuable intermediate. Understanding the principles behind each synthetic step allows for rational optimization and troubleshooting. As catalytic C-H activation methods continue to evolve, they will undoubtedly offer complementary and perhaps more streamlined approaches to this and other important building blocks in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. scispace.com [scispace.com]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. baranlab.org [baranlab.org]

- 11. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ortho-C–H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium–phosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid, a vital building block in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and strategic applications, particularly in the realm of pharmaceutical development.

Introduction: A Versatile Scaffold in Chemical Synthesis

This compound is a specialized chemical intermediate prized for its unique benzodioxepin structure functionalized with a reactive boronic acid group.[1] This combination makes it an indispensable tool for constructing complex molecular architectures, streamlining synthetic pathways, and ultimately accelerating the discovery of novel therapeutic agents.[1] Its stability, ease of handling, and versatile reactivity in cross-coupling reactions have solidified its importance in the synthetic chemist's toolkit.[2]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 279261-89-1 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁BO₄ | [3][4][6] |

| Molecular Weight | 193.99 g/mol | [3][4][7] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 150°C | [3] |

| Boiling Point | 371°C at 760 mmHg | [3] |

| Density | 1.29 g/cm³ | [3] |

| Flash Point | 178.2°C | [3] |

| Refractive Index | 1.563 | [3] |

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[8][9][10] This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceuticals and functional materials.[9][10]

The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, our benzodioxepin boronic acid) with an organic halide or triflate.[8][10] This process is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step often facilitated by a base. The base activates the boronic acid, enhancing the polarization of the organic ligand and promoting the transfer.[8]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst to continue the cycle.

Experimental Protocol: A Generalized Workflow

While specific conditions should be optimized for each unique substrate pairing, a general procedure for a Suzuki-Miyaura coupling using this compound is outlined below.

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl or vinyl halide/triflate (1.0 eq), this compound (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired coupled product.

Role in Drug Discovery and Medicinal Chemistry

The benzodioxepin moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. By providing a reliable method to incorporate this structure, this compound serves as a crucial starting material for the synthesis of new drug candidates.[1]

The boronic acid functional group itself has gained significant traction in drug design, moving beyond its role as a synthetic intermediate.[2] The first boronic acid-containing drug, Bortezomib (Velcade), was approved by the FDA in 2003 for the treatment of multiple myeloma.[2] This has spurred further research into boronic acids as pharmacophores, capable of forming reversible covalent bonds with enzyme active sites, leading to potent and selective inhibition.[2][11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as an irritant, causing skin, eye, and respiratory irritation.[3][12]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry place.[13] Some suppliers recommend storage at -20°C for maximum stability.[4]

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[13][14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules containing the desirable benzodioxepin scaffold. As the field of medicinal chemistry continues to explore boronic acids as both synthetic tools and active pharmacophores, the importance of well-characterized building blocks like this one will only continue to grow.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS 279261-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. usbio.net [usbio.net]

- 5. parchem.com [parchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3,9a-dihydro-2H-1,4-benzodioxepin-6-ylboronic acid | C9H11BO4 | CID 67257838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. youtube.com [youtube.com]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

Prepared by: A Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS No. 279261-89-1), a pivotal building block in modern synthetic chemistry. We will delve into its physicochemical properties, validated synthesis and purification protocols, and its primary application in palladium-catalyzed cross-coupling reactions. With a focus on practical utility for researchers in drug discovery and materials science, this document explains the causality behind procedural steps, ensuring protocols are robust and reproducible. By grounding our discussion in established chemical principles and citing key literature, we aim to provide an authoritative resource for the effective utilization of this versatile reagent.

Section 1: Core Characteristics and Physicochemical Properties

This compound is an organoboron compound featuring a unique benzodioxepin scaffold.[1] This seven-membered heterocyclic ring system, fused to a boronic acid-substituted benzene ring, offers a three-dimensional structure that is increasingly sought after in medicinal chemistry to explore new chemical space. Boronic acids, as a class, are valued for their relative stability to air and moisture compared to other organometallic reagents, while still possessing the requisite reactivity for key bond-forming reactions.[2][3]

The compound typically appears as a white to light yellow crystalline powder.[1][4] Its stability and ease of handling make it an attractive intermediate for complex syntheses.[3] Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 279261-89-1 | [1][4][5] |

| Molecular Formula | C₉H₁₁BO₄ | [1][5][6] |

| Molecular Weight | 193.99 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 150°C | [1][4] |

| Density | 1.29 g/cm³ | [1][4] |

| Boiling Point | 371°C at 760 mmHg | [4] |

| Refractive Index | 1.563 | [4] |

| Purity | Typically ≥90-99% (May contain anhydride) | [4][7] |

Note: Boronic acids have a natural tendency to form oligomeric anhydrides (boroxines) through dehydration. This is a reversible process and often does not impede reactivity in cross-coupling reactions where aqueous bases are used.

Section 2: Synthesis and Characterization Workflow

The synthesis of aryl boronic acids often involves the borylation of an aryl halide or the reaction of an organometallic intermediate with a trialkyl borate. A common and reliable laboratory-scale synthesis for this compound starts from the corresponding aryl bromide, 3,4-dihydro-7-bromo-2H-1,5-benzodioxepin.

The workflow diagram below illustrates a typical lithiation-borylation sequence. This method is chosen for its high efficiency and predictability. The initial lithium-halogen exchange at low temperature creates a potent nucleophilic aryl lithium species, which is then quenched with a borate ester. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Caption: General workflow for the synthesis of the target boronic acid.

Self-Validating Synthesis Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,4-dihydro-7-bromo-2H-1,5-benzodioxepin (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Causality: The borate ester is the electrophilic boron source. It is added slowly to control the exotherm of the reaction.

-

Quench and Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Validation: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the synthesis.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures central to many pharmaceuticals and functional materials.[8][9][10][11]

The reaction involves a palladium catalyst, a base, and the coupling of the organoboronic acid with an organic halide or triflate.[8][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[8][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq). Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often effective for less reactive chlorides or hindered substrates.

-

Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 1-5 mol %. Causality: The dppf ligand provides a good balance of electron-donating properties and steric bulk, stabilizing the palladium center and promoting both oxidative addition and reductive elimination steps.

-

Solvent and Degassing: Add a suitable solvent system, often a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon through it for 10-15 minutes or by using several freeze-pump-thaw cycles. Trustworthiness: Removing dissolved oxygen is critical as it can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor yields.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography on silica gel.

Section 4: Applications in Drug Discovery

The benzodioxepin moiety is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The title boronic acid serves as a key intermediate for introducing this scaffold into target molecules, enabling the exploration of structure-activity relationships (SAR).[1] Its use allows for the efficient synthesis of novel compounds for evaluation as potential therapeutics in areas such as neuroscience and oncology.[13][14] The ability to form C-C bonds with high functional group tolerance makes it an invaluable tool in modern drug discovery programs.[1][9]

Section 5: Safe Handling and Storage

Proper handling and storage are essential to maintain the quality and ensure the safety of boronic acids.

-

Handling: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Avoid creating dust; use scoops or funnels for transfers.[15]

-

Storage: Store the compound in a tightly sealed container to protect it from moisture, as boronic acids are mildly hygroscopic and can cake.[15][16] For long-term stability, storage in a cool, dry place is recommended, with some suppliers suggesting temperatures as low as -20°C.[5] Keep it segregated from strong oxidizing agents and strong bases.[15]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound CAS 279261-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. usbio.net [usbio.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. labware-shop.com [labware-shop.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a Potent Lysine-Specific Histone Demethylase-1 (LSD-1) Inhibitor for Cancer Treatment via Machine Learning, Molecular Modeling, and In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. laballey.com [laballey.com]

- 16. borax.com [borax.com]

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid chemical structure

An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 279261-89-1), a pivotal chemical intermediate in contemporary organic synthesis and medicinal chemistry. We will explore its unique structural features, which combine the conformationally significant benzodioxepin core with the synthetically versatile boronic acid functional group. This document details the compound's physicochemical properties, outlines a robust synthetic methodology, and provides an in-depth protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery. The insights provided are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the creation of complex molecular architectures and novel pharmaceutical agents.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The incorporation of boron into drug candidates has transitioned from a chemical novelty to a validated strategy in pharmaceutical design.[1] Boronic acids, in particular, have gained prominence due to their unique electronic properties, acting as mild Lewis acids and forming reversible covalent bonds with biological nucleophiles, a mechanism central to their role as potent enzyme inhibitors.[2] This paradigm is exemplified by the success of FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[1][3]

This compound emerges as a particularly valuable reagent in this context. It provides chemists with a scaffold that merges the proven utility of the arylboronic acid moiety with a seven-membered benzodioxepin ring system. This heterocyclic core is of great interest as it imparts a defined three-dimensional conformation, which can be exploited to achieve high-affinity and selective binding to protein targets. Its primary application lies in carbon-carbon bond formation, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties and Structural Analysis

This compound is typically supplied as a white to light yellow crystalline powder.[4][6] Its stability and ease of handling, relative to other organometallic reagents, make it an attractive component for synthesis campaigns.

| Property | Value | Reference(s) |

| CAS Number | 279261-89-1 | [6][7][8] |

| Molecular Formula | C₉H₁₁BO₄ | [4][6][9] |

| Molecular Weight | 193.99 g/mol | [6][7][10] |

| Appearance | White to light yellow crystalline powder | [4][11] |

| Melting Point | 150°C | [4][11] |

| Density | 1.29 g/cm³ | [4][11] |

| IUPAC Name | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)boronic acid | [9] |

The molecule's structure is characterized by three key regions, each contributing to its synthetic utility and potential biological activity.

Caption: Key functional regions of the title compound.

Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established field. A reliable and commonly employed strategy for this compound involves a lithium-halogen exchange from the corresponding bromo-precursor, followed by trapping with a borate ester and subsequent hydrolysis. This method is favored for its high efficiency and adaptability.

Proposed Synthetic Pathway

The workflow begins with the readily accessible 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin. The critical transformation involves the replacement of the bromine atom with the boronic acid moiety.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

-

Rationale: This protocol employs a standard organometallic approach. The use of n-butyllithium (n-BuLi) effects a clean lithium-halogen exchange at low temperatures, preventing unwanted side reactions. The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The bulky isopropyl groups on the borate ester help to prevent over-addition (formation of borinic or boronic species). Finally, a simple acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis & Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure boronic acid.

-

-

Trustworthiness & Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), LC-MS to confirm mass, and melting point analysis to compare with literature values.[4][11] It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially upon heating or under vacuum.[2] This is often observed in analytical data but typically does not impede reactivity in subsequent coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between a boronic acid and an organohalide using a palladium catalyst.[5] It is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents, making it a workhorse in pharmaceutical synthesis.[12]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[13]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Coupling

-

Objective: To couple this compound with a model heteroaryl halide, 2-bromopyridine.

-

Justification of Reagents:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates.

-

Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to activate the boronic acid for transmetalation without hydrolyzing sensitive functional groups.[13]

-

Solvent (Dioxane/H₂O): A mixed solvent system ensures the solubility of both the organic substrates and the inorganic base, facilitating the reaction.[14]

-

-

Step-by-Step Methodology:

-

Assembly: In a microwave vial or Schlenk tube, combine this compound (1.2 eq), 2-bromopyridine (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Degassing: Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 85-100 °C with vigorous stirring for 2-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue using flash column chromatography on silica gel to isolate the desired biaryl product.

-

Strategic Application in Drug Discovery

The true value of this building block is realized when it is incorporated into drug discovery programs. The benzodioxepin scaffold can act as a bioisostere for other aromatic systems or introduce favorable physicochemical properties, while the boronic acid provides the synthetic handle for diversification.

References

- 1. mdpi.com [mdpi.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. This compound CAS 279261-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. usbio.net [usbio.net]

- 8. parchem.com [parchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 3,4-Dihydro-2h-1,5-benzodioxepin-6-ylboronic acid [cymitquimica.com]

- 11. CAS ACID CAS 3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YLBORONIC: 279261-89-1 Déantúsóirà - Sampla Saor in Aisce - Ceimiceán Alfa [otq.alfachemsp.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Spectroscopic Analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS No. 279261-89-1) is a pivotal chemical intermediate, instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[1] Its unique benzodioxepin framework coupled with a versatile boronic acid moiety makes it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering insights into the data interpretation and methodologies essential for its quality control and utilization in further synthetic applications. While extensive searches for specific, publicly available raw spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this exact compound have been unfruitful, this guide will outline the expected spectroscopic characteristics based on the analysis of its structural features and data from analogous compounds. We will also detail the standardized protocols for acquiring such data.

Introduction: The Significance of this compound

The subject of this guide, this compound, holds considerable importance as a building block in organic synthesis. The benzodioxepin core is a structural motif found in a variety of biologically active compounds, and the boronic acid functional group is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures.

The purity and structural integrity of this boronic acid are paramount for its successful application in multi-step syntheses. Spectroscopic techniques are the primary methods for verifying the identity and purity of such chemical intermediates. This guide will delve into the theoretical underpinnings and practical aspects of these analytical methods as they apply to this specific molecule.

Molecular Structure and Properties:

-

CAS Number: 279261-89-1[2]

-

Appearance: Expected to be a white to off-white solid.

Below is a diagram illustrating the chemical structure of the compound.

Caption: Structure of this compound.

Expected Spectroscopic Data and Interpretation

While specific experimental data is not available, we can predict the key features in each type of spectrum based on the molecule's structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 3H | Aromatic protons (H-6, H-8, H-9) |

| ~4.8 (broad) | Singlet | 2H | -B(OH)₂ |

| ~4.1 | Triplet | 4H | -O-CH₂-CH₂- (H-2, H-4) |

| ~2.2 | Quintet | 2H | -CH₂-CH₂-CH₂- (H-3) |

Causality behind Expected Signals:

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region (7.2-7.5 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet.

-

Boronic Acid Protons: The protons of the hydroxyl groups on the boron atom are acidic and their signal is often broad and can exchange with deuterium in deuterated solvents, leading to its disappearance. Its chemical shift can vary depending on the solvent and concentration.

-

Dioxepin Ring Protons: The methylene protons of the seven-membered ring will exhibit characteristic signals. The protons adjacent to the oxygen atoms (-O-CH₂-) are expected around 4.1 ppm as triplets, coupled to the central methylene group. The central methylene protons (-CH₂-CH₂-CH₂-) would likely appear as a quintet around 2.2 ppm, being coupled to the four adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic C-O (C-5a, C-9a) |

| ~130-135 | Aromatic C-B (C-7) |

| ~115-125 | Aromatic C-H (C-6, C-8, C-9) |

| ~70-75 | -O-CH₂- (C-2, C-4) |

| ~30-35 | -CH₂-CH₂-CH₂- (C-3) |

Causality behind Expected Signals:

-

Aromatic Carbons: The carbons attached to oxygen will be the most downfield in the aromatic region. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation of the boron nucleus. The other aromatic carbons will appear in the typical range of 115-125 ppm.

-

Dioxepin Ring Carbons: The carbons bonded to oxygen (-O-CH₂-) will be in the range of 70-75 ppm, while the central methylene carbon will be more upfield, around 30-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

-

Expected Molecular Ion [M]⁺: m/z = 194.07 (for ¹¹B isotope)

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₉H₁₁BO₄.

-

Fragmentation Pattern: Expect to see loss of water (-18) from the boronic acid, and fragmentation of the dioxepin ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3600 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| ~2850-3000 | C-H stretch | Aromatic and Aliphatic C-H |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1310-1380 | B-O stretch | Boronic acid |

| ~1200-1250 | C-O stretch | Aryl ether |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable -OH protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A standard pulse program is typically sufficient.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the signal from tetramethylsilane (TMS) as an internal standard (0 ppm) or the residual solvent peak.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

Peak pick both spectra to identify the precise chemical shifts.

-

Mass Spectrometry (ESI-MS) Protocol

Caption: Workflow for ESI-Mass Spectrometry.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.

-

Optionally, a small amount of an additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate.

-

Optimize the ESI source parameters to obtain a stable and strong signal for the compound.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Examine the resulting spectrum to identify the molecular ion peak.

-

If using high-resolution mass spectrometry, use the accurate mass of the molecular ion to calculate the elemental composition and confirm it matches C₉H₁₁BO₄.

-

Conclusion

The spectroscopic characterization of this compound is crucial for ensuring its quality and for its effective use in synthetic chemistry. While publicly available spectra for this specific compound are scarce, this guide provides a robust framework for its analysis based on fundamental principles of spectroscopy and knowledge of related structures. The outlined protocols offer a standardized approach for researchers to obtain and interpret the necessary data, thereby ensuring the integrity of their synthetic endeavors. The predicted spectral data serves as a benchmark for what to expect during experimental analysis.

References

An In-depth Technical Guide to the Solubility of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid in organic solvents. Recognizing the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on delivering a robust, field-proven experimental protocol for solubility determination. Furthermore, it offers a detailed analysis of the physicochemical properties of the target molecule and discusses expected solubility trends based on the principles of solvent-solute interactions and data from analogous boronic acids. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this key chemical intermediate.

Introduction: The Critical Role of Solubility in Boronic Acid Chemistry

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The success of these synthetic applications, as well as subsequent purification and formulation processes, is intrinsically linked to the solubility of the boronic acid in the chosen solvent system. An understanding of its solubility behavior is paramount for:

-

Reaction Kinetics and Yield: Proper dissolution of reactants ensures a homogeneous reaction mixture, leading to optimal reaction rates and higher yields.

-

Purification and Crystallization: The selection of appropriate solvents is critical for effective purification through techniques like crystallization, where solubility differences at varying temperatures are exploited.

-

Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents dictates the feasibility of different formulation strategies.

This guide will provide the necessary theoretical foundation and practical methodology to approach the solubility determination of this compound with scientific rigor.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility. The structure of this compound, with its benzodioxepin core and a boronic acid moiety, dictates its polarity, hydrogen bonding capabilities, and crystalline nature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₄ | [1][2][3] |

| Molecular Weight | 193.99 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 150°C | [1][2] |

| Density | 1.29 g/cm³ | [1][2] |

The presence of the boronic acid group, with its hydroxyl moieties, allows the molecule to act as both a hydrogen bond donor and acceptor. The benzodioxepin portion of the molecule, while containing ether linkages, is largely non-polar. This amphiphilic nature suggests that the solubility will be highly dependent on the chosen solvent's properties. The relatively high melting point indicates a stable crystal lattice, which will require sufficient solvent-solute interactions to overcome.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.[6] Solvents can be broadly categorized as:

-

Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors.[6]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[6]

-

Non-polar Solvents: These solvents, including hydrocarbons like hexane and toluene, have low dipole moments and do not participate in hydrogen bonding.[6][7]

Given the structure of this compound, we can anticipate the following trends, drawing parallels from studies on phenylboronic acid:[8]

-

High Solubility: Expected in polar aprotic solvents like acetone and 3-pentanone, and in ethers like diethyl ether, due to a combination of dipole-dipole interactions and hydrogen bonding with the boronic acid group.[8]

-

Moderate Solubility: Likely in polar protic solvents like alcohols, where the solvent's hydrogen bonding network might compete with solute-solute interactions. Chloroform is also expected to be a moderately good solvent.[8]

-

Low Solubility: Expected in non-polar solvents such as methylcyclohexane and other hydrocarbons, which cannot effectively solvate the polar boronic acid moiety.[8]

The following diagram illustrates the key intermolecular forces at play in the dissolution of this compound.

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method, also known as the synthetic method, is a reliable technique for determining the solubility of a compound in various solvents.[9][10] It involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

-

This compound (ensure purity)

-

Selected organic solvents (analytical grade)

-

Glass test tubes with stoppers

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath)

-

Calibrated thermometer or temperature probe (accuracy ±0.1°C)

-

Analytical balance (accuracy ±0.0001 g)

-

Luminance probe or laser beam for turbidity measurement (optional, for higher precision)

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass test tube to create a biphasic sample of known composition.

-

Heating and Stirring: Place the test tube in the temperature-controlled bath and begin stirring vigorously to ensure a uniform suspension.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate, typically 0.1-0.5 °C/min, to allow the system to approach equilibrium.[9]

-

Observation: Continuously monitor the solution's turbidity. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[9][10]

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Data Collection: Repeat the procedure with different solute-solvent compositions to construct a solubility curve (solubility vs. temperature).

Safety Precautions:

-

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

-

The compound is classified as a skin and eye irritant and may cause respiratory irritation.[11]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11][12]

The following flowchart outlines the experimental workflow for the dynamic solubility determination method.

Caption: Dynamic method workflow for solubility determination.

Data Interpretation and Practical Applications

The data gathered from the dynamic method will allow for the construction of solubility curves, which are invaluable for various applications.

-

For Synthesis: The solubility data will inform the choice of reaction solvent, ensuring that the boronic acid is sufficiently soluble at the desired reaction temperature.

-

For Purification: The temperature-dependent solubility curves are essential for developing effective crystallization protocols. A solvent that shows a large increase in solubility with temperature is ideal for recrystallization.

-

For Formulation: Understanding the solubility in a range of solvents, including those that are pharmaceutically acceptable, is a critical first step in the formulation of drug products.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 279261-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. usbio.net [usbio.net]

- 4. 3,9a-dihydro-2H-1,4-benzodioxepin-6-ylboronic acid | C9H11BO4 | CID 67257838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.fr [fishersci.fr]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Commercial Availability and Technical Profile of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid: A Guide for Researchers

This technical guide provides an in-depth overview of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid, a key building block for researchers, particularly those in drug discovery and materials science. This document will detail its commercial availability, key chemical properties, and its significance in synthetic chemistry, offering a practical resource for laboratory professionals.

Introduction: The Value of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. Their unique ability to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds. This versatility has made them a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The boronic acid functional group offers a stable, yet reactive handle for introducing aryl or heteroaryl moieties, a common feature in many drug candidates.[3]

This compound, with its distinct benzodioxepin core, presents a unique structural motif for medicinal chemists. This scaffold is found in a variety of biologically active compounds, and the presence of the boronic acid group at the 7-position allows for its strategic incorporation into larger, more complex molecular architectures.[4]

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and development (R&D) and larger-scale synthetic needs. The compound is typically offered in various purities, with a minimum of 90% being common.[5] When sourcing this reagent, it is crucial to consider the required purity for the intended application, as impurities can significantly impact reaction outcomes, particularly in sensitive catalytic systems.

Below is a summary of representative suppliers and their typical product offerings. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Product Code/SKU | CAS Number | Purity | Pack Sizes Available |

| Fluorochem | F233600 | 279261-89-1 | 98% | 1g, 5g, 25g |

| Parchem | - | 279261-89-1 | - | Inquire for details |

| United States Biological | 427037 | 279261-89-1 | Highly Purified | Inquire for details |

| Home Sunshine Pharma | - | 279261-89-1 | - | Inquire for details |

This table is for illustrative purposes and does not represent an exhaustive list of all available suppliers.

Physicochemical Properties and Specifications

Understanding the chemical and physical properties of a reagent is paramount for its successful application in the laboratory.

| Property | Value | Reference |

| CAS Number | 279261-89-1 | [6][7][8] |

| Molecular Formula | C9H11BO4 | [6][9][8] |

| Molecular Weight | 193.99 g/mol | [9][8] |

| Appearance | White to light yellow crystalline powder | [10][11] |

| Melting Point | 150°C | |

| Boiling Point | 371°C at 760 mmHg | [12] |

| Density | 1.29 g/cm³ | [11][12] |

| Purity | Typically >90%, with higher purities available | [5][13] |

Application in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful cross-coupling reaction allows for the formation of a C-C bond between the benzodioxepin moiety and an aryl or vinyl halide (or triflate).

Caption: Workflow of a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a representative procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The choice of catalyst, base, and solvent system is critical and should be tailored to the specific substrates being coupled.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally classified as an irritant. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[9][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] Some suppliers recommend storage at -20°C.[8]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[13][14]

Conclusion

This compound is a commercially accessible and valuable building block for synthetic chemists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for incorporating the benzodioxepin scaffold into a wide range of molecules. A thorough understanding of its properties, coupled with careful experimental design and adherence to safety protocols, will enable researchers to effectively utilize this reagent in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. labware-shop.com [labware-shop.com]

- 6. parchem.com [parchem.com]

- 7. This compound CAS 279261-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. usbio.net [usbio.net]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. tr.hsp-pharma.com [tr.hsp-pharma.com]

- 11. CAS ACID CAS 3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YLBORONIC: 279261-89-1 Déantúsóirà - Sampla Saor in Aisce - Ceimiceán Alfa [otq.alfachemsp.com]

- 12. ca.hsp-pharma.com [ca.hsp-pharma.com]

- 13. fishersci.fr [fishersci.fr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Strategic Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid: A Privileged Scaffold for Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, progress is often dictated by the strategic use of molecular building blocks that offer both structural novelty and synthetic versatility. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid represents a convergence of two powerful concepts in medicinal chemistry: the utility of a "privileged scaffold" and the robust reactivity of boronic acids. The benzodioxepine core is a structural motif found in numerous bioactive compounds, prized for its ability to present substituents in a defined three-dimensional space, enabling precise interactions with a range of biological targets.[1][2] The boronic acid functional group, meanwhile, is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed cross-coupling reactions to construct complex molecular architectures with high efficiency.[3][4] This guide provides an in-depth analysis of this compound, detailing its core applications in Suzuki-Miyaura coupling, providing actionable experimental protocols, and exploring its vast potential in the synthesis of next-generation therapeutics, particularly kinase inhibitors and G-Protein-Coupled Receptor (GPCR) modulators.

Introduction: The Intersection of Privileged Structures and Synthetic Enablement

The concept of "privileged scaffolds" is central to efficient drug discovery. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[5] Natural products have long served as a source of such scaffolds, being biologically pre-validated through evolution.[5] The 1,5-benzodioxepine ring system is one such scaffold. Its seven-membered, non-planar ring conformation allows for the precise positioning of functional groups, making it an ideal template for designing ligands that can interact with the complex topographies of enzyme active sites and receptor binding pockets.[1][2]

Parallel to the identification of these valuable scaffolds is the development of chemical tools to utilize them. Boronic acids have emerged as exceptionally useful synthetic intermediates due to their stability, low toxicity, and, most importantly, their versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4][6] The introduction of boronic acid-containing drugs like Bortezomib (Velcade®), the first proteasome inhibitor approved for cancer therapy, has solidified the importance of this functional group in modern medicine, demystifying earlier concerns about toxicity and highlighting its unique ability to form reversible covalent bonds with biological nucleophiles.[4][7][8]

This guide focuses on this compound, a reagent that embodies the fusion of a privileged scaffold with a powerful synthetic handle. We will explore its fundamental reactivity and demonstrate its application in constructing molecules aimed at critical therapeutic target classes.

Compound Profile: this compound

This compound is a stable, crystalline solid that serves as a key building block for introducing the benzodioxepine moiety into a target molecule.[3] Its strategic value lies in the orthogonal reactivity of the boronic acid group, which allows for selective C-C bond formation without interfering with other functional groups on the scaffold or the coupling partner.

| Property | Value | Reference |

| CAS Number | 279261-89-1 | [9][10] |

| Molecular Formula | C₉H₁₁BO₄ | [10][11] |

| Molecular Weight | 193.99 g/mol | [10] |

| IUPAC Name | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)boronic acid | [11] |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [3][6] |

| Storage | Store at -20°C for long-term stability | [10] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The formation of carbon-carbon bonds is arguably the most critical transformation in the synthesis of small-molecule drugs. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like our title compound) with an organohalide or triflate.[6][12] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants.[13][14]

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, and temperature may be required for specific substrates.

Caption: A typical experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.1–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to facilitate transmetalation.[14]

-

-

Solvent Addition: Add 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio). The mixture should be sufficiently dilute to ensure stirring.

-

Causality: A biphasic solvent system is common. Dioxane or toluene solubilizes the organic reagents and catalyst, while water solubilizes the inorganic base and aids in the formation of the active boronate species.[6]

-

-

Degassing: Seal the flask with a septum and sparge the stirred mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst. Removing dissolved oxygen is critical for achieving high yields and preventing catalyst decomposition.

-

-

Catalyst Addition: Briefly remove the inert gas flow and add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) under a positive pressure of inert gas.

-

Causality: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Its bulky phosphine ligands promote the reductive elimination step and stabilize the catalyst.[12]

-

-

Reaction: Heat the mixture to 80–100 °C under the inert atmosphere.

-

Causality: Heating accelerates all steps of the catalytic cycle, particularly the initial oxidative addition, leading to reasonable reaction times.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the final product.

Therapeutic Potential & Target Classes

The true value of this building block is realized in its application toward synthesizing molecules for high-value therapeutic targets.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[15] Consequently, they are a major focus of drug discovery.[16] Many kinase inhibitors are ATP-competitive, designed to bind in the adenine-binding pocket of the enzyme. The benzodioxepine scaffold can serve as an excellent core for such inhibitors, with the C7-linked aryl group (installed via Suzuki coupling) projecting into solvent-exposed regions to enhance potency and selectivity.

Caption: A conceptual model of a benzodioxepine-based kinase inhibitor.

Using our boronic acid, a medicinal chemist can readily synthesize a library of potential inhibitors by coupling it with various nitrogen-containing heterocycles (e.g., pyrimidines, indazoles) that are known to form key hydrogen bonds with the kinase hinge region.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of cell surface receptors and the target of over a third of all FDA-approved drugs.[17] Scaffolds related to benzodioxepine, such as 1,4-benzodioxane, have a rich history in the development of ligands for various GPCRs, including adrenergic, serotoninergic, and dopamine receptors.[2][18]

The current frontier in GPCR drug discovery is the development of allosteric modulators—ligands that bind to a site topographically distinct from the endogenous ligand binding site.[19][20] This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[21] this compound is an ideal starting point for creating novel GPCR ligands where the benzodioxepine core interacts with the receptor's transmembrane domains, and the appended aryl group (via Suzuki coupling) can be tailored to probe allosteric pockets or fine-tune physicochemical properties.

Antibacterial Agents

Recent research has demonstrated that benzodioxepine-based compounds possess significant antibacterial properties, potentially through the inhibition of critical metabolic pathways like fatty acid biosynthesis.[1] The title compound is a crucial intermediate for the synthesis and optimization of these antibacterial leads. By systematically varying the aryl group attached at the C7 position, researchers can conduct structure-activity relationship (SAR) studies to improve potency against pathogenic bacteria like Staphylococcus aureus while minimizing toxicity to human cells.

Conclusion and Future Outlook